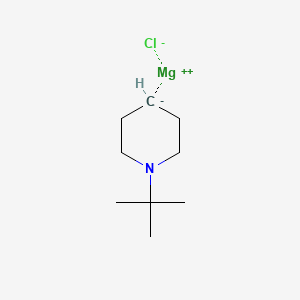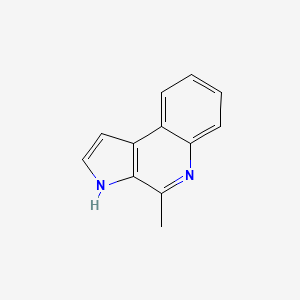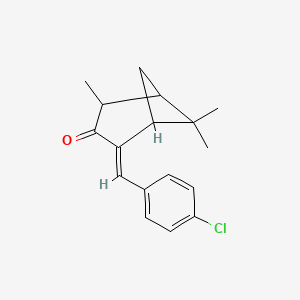
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is an organomagnesium compound, commonly known as a Grignard reagent. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a magnesium-chlorine bond. Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds, making them invaluable in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium typically involves the reaction of tert-butylpiperidine with magnesium in the presence of a halogen source, such as chlorine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent the highly reactive Grignard reagent from decomposing due to moisture .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain anhydrous conditions and to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It participates in forming carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions in solvents like THF or diethyl ether to prevent the Grignard reagent from reacting with water .
Major Products
The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic molecules, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium involves its role as a nucleophile. The magnesium-chlorine bond is highly polarized, making the carbon atom adjacent to magnesium highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the formation of these bonds, which are fundamental to organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylmagnesium chloride: Another Grignard reagent with similar reactivity but without the piperidine ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A compound used in PROTAC development, featuring a piperidine ring but with different functional groups.
Uniqueness
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is unique due to the presence of both the tert-butyl group and the piperidine ring, which can influence its reactivity and selectivity in organic synthesis. This combination allows for the formation of specific products that might not be easily accessible using other Grignard reagents.
Propriétés
Formule moléculaire |
C9H18ClMgN |
|---|---|
Poids moléculaire |
200.00 g/mol |
Nom IUPAC |
magnesium;1-tert-butylpiperidin-4-ide;chloride |
InChI |
InChI=1S/C9H18N.ClH.Mg/c1-9(2,3)10-7-5-4-6-8-10;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DRZIFKOEUVFZDB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)N1CC[CH-]CC1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)

![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)

![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate](/img/structure/B12618439.png)
![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)
![4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12618476.png)


![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)

